trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum compounds. One common method is the reduction of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) in a suitable medium . The reaction conditions often include the presence of reducing agents like protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including reduction, substitution, and complexation .
Common Reagents and Conditions
Reduction: Common reducing agents include protein sulfhydryl, glutathione, and glucose.
Substitution: The compound can undergo substitution reactions involving chloro ligands.
Major Products
The major products formed from these reactions include dichloro(trans-R,R-1,2-diaminocyclohexane)platinum(II) and other platinum(II) analogues .
Scientific Research Applications
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription . This results in the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Tetraplatin: A platinum(IV) analogue with reduced nephrotoxicity compared to cisplatin.
Uniqueness
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its ability to overcome resistance in cancer cells that are not responsive to other platinum-based drugs . Its specific molecular structure allows for different interactions with DNA and proteins, making it a valuable compound in the development of new cancer therapies .
Properties
CAS No. |
110715-26-9 |
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Molecular Formula |
C12H20N2O4Pt |
Molecular Weight |
451.38 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
SJZINFADYBYSQL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
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